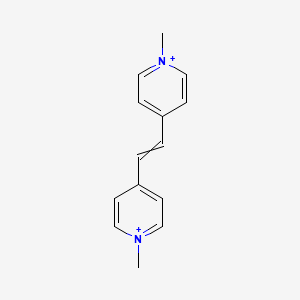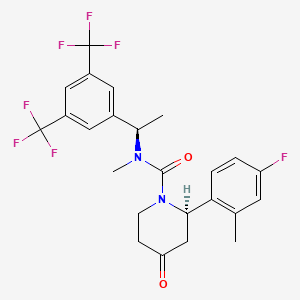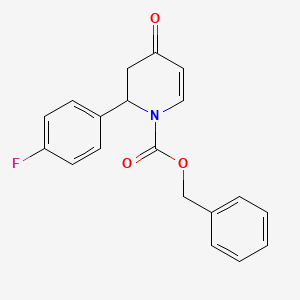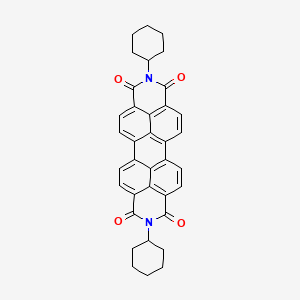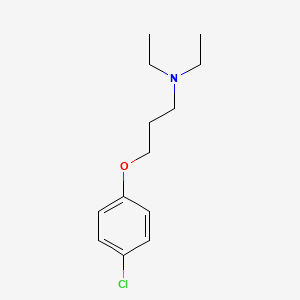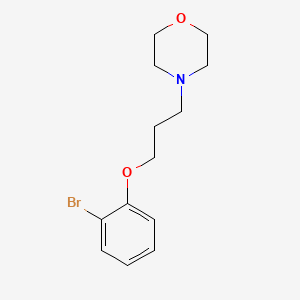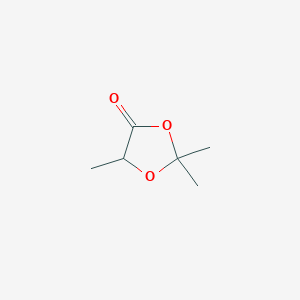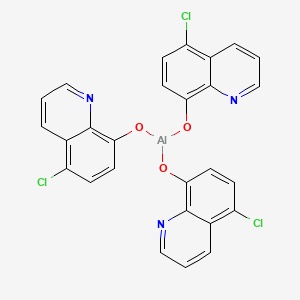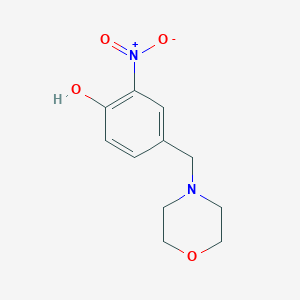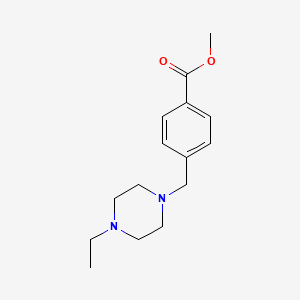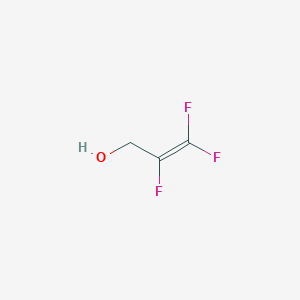
2,3,3-Trifluoro-2-propen-1-ol
説明
2,3,3-Trifluoro-2-propen-1-ol , also known by several synonyms such as 2,3,3-trifluoroallyl alcohol and trifluoro allylic alcohol , is a chemical compound with the molecular formula C₃H₃F₃O . Its molecular weight is approximately 112.05 g/mol . This compound features a trifluoromethyl group attached to a propenyl (allylic) alcohol moiety .
科学的研究の応用
Enantioselective Synthesis and Kinetic Resolution
- Enantioselective Synthesis : Research demonstrates the highly enantioselective synthesis of 1,1,1-trifluoroalkan-2-ols via hydrogenation of 1,1,1-trifluoroalkan-2-one enol acetates using chiral ruthenium catalysts. This includes the transformation of 2-acetoxy-3,3,3-trifluoro-1-(phenylthio)propene into enantiomerically pure trifluorolactic acid (Y. Kuroki et al., 2000).
- Lipase-Mediated Kinetic Resolution : The preparation of 1,1,1-Trifluoro-3-(phenylthio)propan-2-ol in high enantiomeric purity via lipase-mediated kinetic resolution. This forms a basis for the synthesis of 1,1,1-trifluoro-2,3-epoxypropane, highlighting its utility in subsequent reactions (M. Shimizu et al., 1996).
Chemical Reactions and Synthesis Methods
- Ring-Opening Reactions : A study showcased the regio- and diastereoselective ring-opening of (S)-(−)-2-(trifluoromethyl)oxirane, highlighting its application in creating potent inhibitors (Xun Li et al., 2010).
- Reactions with Carbonyl Compounds : The coupling reaction of 2,3,3-Trifluoro-1-tosyloxy-1-propenyllithium with various carbonyl compounds to yield 3,4,4-trifluoro-2-tosyloxy-2-butenyl alcohols is an efficient method for synthesizing (Z)-α,β-unsaturated difluoromethyl ketones (K. Funabiki et al., 1996).
Applications in Polymer and Material Science
- Fluorinated Copolymers : The compound has been used as a comonomer in fluorinated copolymers, with research exploring its chemical behavior, notably its reactions with dienes, nucleophiles, and Grignard compounds (K. Schneider & G. Siegemund, 1985).
Environmental and Atmospheric Studies
- Atmospheric Chemistry : A study investigated the kinetics of reactions of similar unsaturated alcohols with atomic chlorine, providing insights into atmospheric processes and implications (Ana M. Rodríguez et al., 2007).
Coordination Chemistry and Vapor Deposition
- Aluminum Heteroaryl Alkenolates : The synthesis of aluminum heteroaryl alkenolato complexes using 3,3,3-trifluoro(propen-2-yl) derivatives as ligands illustrates the impact of ligand design in new precursors for chemical vapor deposition (Lisa Czympiel et al., 2015).
Kinetics and Oxidation Studies
- Kinetics of Oxidation : The kinetics of oxidation of secondary alcohols, including trifluoropropanol derivatives, by potassium tetraoxoferrate(VI) offers insights into reaction mechanisms and product formation (B. Norcross et al., 1997).
Solvent Effects in Catalytic Processes
- Influence in Aqueous Solutions : Molecular dynamics simulation studies of 1,1,1-Trifluoro-propan-2-ol in aqueous solution provide insights into the behavior of trifluoromethyl groups in water, crucial for understanding solvent effects in various chemical processes (M. Fioroni et al., 2003).
生化学分析
Biochemical Properties
2,3,3-Trifluoro-2-propen-1-ol plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound can act as a substrate or inhibitor for various enzymes. For instance, it has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of many xenobiotics and endogenous compounds. The interaction between this compound and cytochrome P450 enzymes can lead to the formation of reactive intermediates that may further participate in biochemical pathways .
Cellular Effects
The effects of this compound on cellular processes are diverse and depend on the concentration and exposure duration. At lower concentrations, this compound can modulate cell signaling pathways by interacting with specific receptors or enzymes involved in signal transduction. For example, it may influence the activity of kinases and phosphatases, leading to alterations in phosphorylation states of key signaling proteins .
At higher concentrations, this compound can induce cytotoxic effects, including oxidative stress and apoptosis. The compound’s ability to generate reactive oxygen species (ROS) can lead to oxidative damage to cellular components such as lipids, proteins, and DNA. This oxidative stress can trigger cell death pathways, including apoptosis, through the activation of caspases and other apoptotic proteins .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with various biomolecules at the molecular level. This compound can bind to enzyme active sites, either as a substrate or inhibitor, thereby modulating enzyme activity. For instance, its interaction with cytochrome P450 enzymes can result in the formation of reactive intermediates that can further react with other cellular components .
Moreover, this compound can influence gene expression by modulating transcription factors and other regulatory proteins. This modulation can lead to changes in the expression levels of genes involved in various cellular processes, including metabolism, cell cycle regulation, and stress response .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The stability of this compound is influenced by factors such as temperature, pH, and the presence of other reactive species. Over time, this compound may undergo degradation, leading to the formation of degradation products that can have different biochemical activities .
Long-term exposure to this compound in in vitro or in vivo studies has shown that it can lead to cumulative effects on cellular function. These effects may include alterations in cellular metabolism, changes in gene expression, and induction of stress response pathways .
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At lower doses, this compound may exhibit minimal toxicity and can be metabolized efficiently by the liver. At higher doses, it can induce toxic effects, including hepatotoxicity and nephrotoxicity. These toxic effects are often associated with the generation of reactive intermediates and oxidative stress .
Threshold effects have been observed in animal studies, where a certain dose of this compound is required to elicit a measurable biological response. Beyond this threshold, the severity of the effects increases with increasing dosage .
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily in the liver. It is metabolized by cytochrome P450 enzymes to form reactive intermediates that can further undergo conjugation reactions with glutathione or other cellular nucleophiles. These conjugation reactions help in detoxifying the reactive intermediates and facilitate their excretion from the body .
The metabolic flux of this compound can influence the levels of various metabolites in the cell. For instance, the formation of glutathione conjugates can deplete cellular glutathione levels, thereby affecting the cell’s antioxidant capacity .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound can be taken up by cells through passive diffusion or active transport mechanisms. Once inside the cell, it can bind to intracellular proteins and be distributed to different cellular compartments .
The localization and accumulation of this compound in specific tissues can influence its biochemical activity. For example, its accumulation in the liver can enhance its metabolism by hepatic enzymes, while its distribution to other tissues can lead to tissue-specific effects .
Subcellular Localization
The subcellular localization of this compound can affect its activity and function. This compound can be localized to specific organelles, such as the endoplasmic reticulum or mitochondria, where it can interact with organelle-specific enzymes and proteins. The presence of targeting signals or post-translational modifications can direct this compound to these specific compartments .
特性
IUPAC Name |
2,3,3-trifluoroprop-2-en-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3F3O/c4-2(1-7)3(5)6/h7H,1H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRBCSYHVGZDFRJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=C(F)F)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3F3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
112.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Piperazine, 1-[(2-chloro-5-nitrophenyl)methyl]-4-ethyl-](/img/structure/B3136297.png)

